3-Methyl-2-(piperazin-1-yl)butanenitrile
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Overview
Description
3-Methyl-2-(piperazin-1-yl)butanenitrile is an organic compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperazin-1-yl)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as tert-butyl alcohol at elevated temperatures (e.g., 120°C) for an extended period (e.g., 15 hours) . The mixture is then cooled, and the product is extracted and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperazin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-Methyl-2-(piperazin-1-yl)butanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperazin-1-yl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(piperazin-1-yl)propanenitrile: Similar structure but with a different carbon chain length.
2-(Piperazin-1-yl)butanenitrile: Lacks the methyl group at the 3-position.
3-(Piperazin-1-yl)butanenitrile: Similar structure but without the methyl group.
Uniqueness
3-Methyl-2-(piperazin-1-yl)butanenitrile is unique due to the presence of both the piperazine ring and the nitrile group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-2-piperazin-1-ylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-8(2)9(7-10)12-5-3-11-4-6-12/h8-9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKRSARIUEUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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